N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide
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Overview
Description
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is an organic compound that features a benzyl group, a bromophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2), nucleophiles (e.g., NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
Benzamide derivatives: Compounds that share the benzamide functional group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is unique due to its combination of a benzyl group, a bromophenyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
853331-09-6 |
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Molecular Formula |
C20H18BrNO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18BrNO2/c21-17-8-6-16(7-9-17)19-12-10-18(24-19)11-13-20(23)22-14-15-4-2-1-3-5-15/h1-10,12H,11,13-14H2,(H,22,23) |
InChI Key |
ATYXCANVCZHNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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